Camphane

Übersicht

Beschreibung

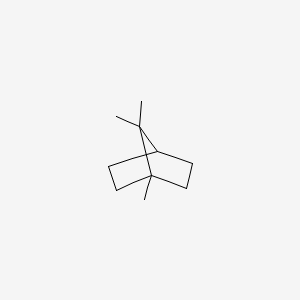

Camphan, auch bekannt als 2,2-Dimethyl-3-methylenebicyclo[2.2.1]heptan, ist ein bicyclisches Monoterpen. Es ist eine natürlich vorkommende Verbindung, die in verschiedenen ätherischen Ölen vorkommt, darunter Terpentin, Zypressenöl, Kampferöl, Citronellaöl und Neroli . Camphan ist farblos, kristallin und hat einen kampferartigen Geruch. Es ist unlöslich in Wasser, aber löslich in organischen Lösungsmitteln wie Ethanol, Diethylether und Chloroform .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Camphan kann aus α-Pinen durch Isomerisierung unter Verwendung eines festen Säurekatalysators wie Titandioxid synthetisiert werden . Der Prozess beinhaltet die Umwandlung von α-Pinen zu Isobornylester, der anschließend hydrolysiert und oxidiert wird, um Camphan zu erzeugen .

Industrielle Produktionsmethoden

Die industrielle Produktion von Camphan beinhaltet typischerweise die Isomerisierung von α-Pinen, einem häufigen Monoterpen, das in Terpentinöl vorkommt. Der Prozess verwendet feste Säurekatalysatoren, um hohe Ausbeuten an Camphan zu erzielen .

Chemische Reaktionsanalyse

Arten von Reaktionen

Camphan durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Camphan kann zu Campher und anderen sauerstoffhaltigen Derivaten oxidiert werden.

Reduktion: Die Reduktion von Camphan kann Isoborneol und Borneol ergeben.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Katalysatoren wie BF3·Et2O oder ZnCl2 werden für elektrophile Additionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden

Oxidation: Campher und andere sauerstoffhaltige Derivate.

Reduktion: Isoborneol und Borneol.

Substitution: Verschiedene thiolsubstituierte Camphanderivate.

Wissenschaftliche Forschungsanwendungen

Camphan hat vielfältige Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Ausgangsmaterial für die Synthese verschiedener organischer Verbindungen verwendet.

Wirkmechanismus

Camphan übt seine hypolipidämische Wirkung aus, indem es die Expression von Sterol-Regulatory-Element-Binding-Protein 1 (SREBP-1) und mikrosomalem Triglycerid-Transfer-Protein (MTP) beeinflusst . Es hemmt die Biosynthese von Cholesterin und Triglyceriden in konzentrationsabhängiger Weise, was zu reduzierten Spiegeln dieser Lipide im Plasma führt . Der Mechanismus beinhaltet die Hochregulierung der SREBP-1-Expression und die Hemmung von MTP, die für den Lipidstoffwechsel entscheidend sind .

Analyse Chemischer Reaktionen

Types of Reactions

Camphane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form camphor and other oxygenated derivatives.

Reduction: Reduction of this compound can yield isoborneol and borneol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Catalysts like BF3·Et2O or ZnCl2 are employed for electrophilic addition reactions.

Major Products Formed

Oxidation: Camphor and other oxygenated derivatives.

Reduction: Isoborneol and borneol.

Substitution: Various thiol-substituted this compound derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Camphane as a Building Block

this compound is primarily utilized as a building block in organic synthesis. Its structure allows it to serve as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds. The compound can undergo various transformations, including oxidation and reduction, leading to the formation of nitroso or nitro derivatives and secondary or tertiary amines .

Table 1: Reactions Involving this compound

| Reaction Type | Products Formed | Notes |

|---|---|---|

| Oxidation | Nitroso/nitro derivatives | Depends on specific reagents used |

| Reduction | Secondary/tertiary amines | Important for synthesizing pharmaceuticals |

| Isomerization | Camphene | Involves transformation of α-pinene |

Biological Applications

Biological Activity

Research indicates that this compound exhibits potential biological activity. Studies have investigated its interactions with biomolecules, suggesting it may have therapeutic properties relevant to drug development .

Case Study: Antimicrobial Properties

A study evaluated the antimicrobial effects of this compound derivatives against various pathogens. Results indicated significant inhibitory activity, particularly against Gram-positive bacteria, highlighting its potential as a natural antimicrobial agent .

Medicinal Uses

Drug Development

this compound derivatives are being explored as precursors in drug development due to their ability to modulate biological pathways. Their unique structural properties make them suitable candidates for designing new pharmaceuticals targeting specific diseases .

Table 2: Medicinal Applications of this compound Derivatives

| Application Area | Specific Use | Example Derivative |

|---|---|---|

| Antimicrobial | Treatment of bacterial infections | This compound-based antibiotics |

| Anti-inflammatory | Reducing inflammation | This compound analogs |

| Analgesic | Pain relief | Modified this compound compounds |

Industrial Applications

Specialty Chemicals Production

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its derivatives are employed in the formulation of cosmetics and personal care products due to their conditioning properties .

Case Study: Cosmetic Ingredients

Research into exo-exo-2,3-camphanediol has shown its effectiveness as a conditioning agent in hair and skin products. This compound enhances texture and feel, making it a valuable ingredient in cosmetic formulations .

Wirkmechanismus

Camphane exerts its hypolipidemic action by affecting the expression of sterol regulatory element-binding protein 1 (SREBP-1) and microsomal triglyceride transfer protein (MTP) . It inhibits the biosynthesis of cholesterol and triglycerides in a concentration-dependent manner, leading to reduced levels of these lipids in the plasma . The mechanism involves the upregulation of SREBP-1 expression and inhibition of MTP, which are crucial for lipid metabolism .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Campher: Ein sauerstoffhaltiges Derivat von Camphan mit einer ähnlichen Struktur, aber unterschiedlichen funktionellen Gruppen.

Isoborneol: Ein Reduktionsprodukt von Camphan mit einer Hydroxylgruppe.

Borneol: Ein weiteres Reduktionsprodukt von Camphan, isomeren mit Isoborneol.

Einzigartigkeit von Camphan

Camphan ist aufgrund seiner bicyclischen Struktur und seiner Fähigkeit, verschiedene chemische Transformationen zu durchlaufen, eine vielseitige Verbindung in der organischen Synthese . Sein charakteristisches Aroma und seine potenziellen therapeutischen Eigenschaften unterscheiden es zusätzlich von anderen ähnlichen Verbindungen .

Biologische Aktivität

Camphane, a bicyclic monoterpene, has garnered attention for its diverse biological activities, including antiviral, antifungal, and antimicrobial properties. This article explores the biological activity of this compound, supported by research findings, data tables, and relevant case studies.

Chemical Structure and Properties

This compound is structurally related to camphor and is characterized by its bicyclic framework. The compound's unique structure contributes to its biological activity, making it a valuable subject of study in pharmacology and medicinal chemistry.

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound derivatives. For instance, a study on camphene derivatives demonstrated significant antiviral activity against various viruses:

| Compound | Virus Type | IC50 (µM) |

|---|---|---|

| 2a | Influenza Virus | 45.3 |

| 2a | Ebola Pseudotype Virus | 0.12 |

| 2a | Authentic EBOV | 18.3 |

| 2a | Hantaan Virus Pseudovirus | 9.1 |

These results indicate that the surface proteins of viruses are likely targets for this compound derivatives, with specific structural features enhancing binding affinity and efficacy against viral infections .

Antifungal Activity

This compound also exhibits notable antifungal properties. A study synthesized various camphor derivatives and evaluated their antifungal activity against Trichoderma versicolor. The minimum inhibitory concentrations (MIC) were determined as follows:

| Compound | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| 3a | T. versicolor | 0.5 |

| 4a | T. versicolor | 1.0 |

| 5k | T. versicolor | 2.0 |

The findings suggest that these camphor derivatives could serve as promising candidates for developing low-toxicity antifungals .

Antimicrobial Activity

The antimicrobial potential of this compound was further explored in a study involving its extraction from Ipomoea pes-caprae. The results indicated that this compound exhibited significant antimicrobial activity against both bacterial and fungal strains:

| Microorganism Type | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacterial Strains | 2 µg/mL |

| Fungal Strains | 0.5 µg/mL |

Molecular docking studies revealed strong binding affinities of this compound to microbial protein targets, supporting its potential as a new antimicrobial agent .

Case Studies

Several case studies have illustrated the practical applications of this compound in health-related areas:

- Antiviral Applications : A case study demonstrated the effectiveness of camphene derivatives in inhibiting influenza virus replication in vitro, paving the way for further development of antiviral therapies.

- Antifungal Development : Research on camphor derivatives led to the identification of compounds with low toxicity and high antifungal efficacy, suggesting their potential use in agricultural applications to combat fungal pathogens.

Eigenschaften

IUPAC Name |

1,7,7-trimethylbicyclo[2.2.1]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18/c1-9(2)8-4-6-10(9,3)7-5-8/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEWYHVAWEKZDPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(CC2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60196832 | |

| Record name | Camphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

464-15-3 | |

| Record name | Bornane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=464-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Camphane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000464153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Camphane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04501 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Camphane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17531 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Camphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.